molecular formula C9H16O B14514209 5-Butyl-3,4-dihydro-2H-pyran CAS No. 62676-66-8

5-Butyl-3,4-dihydro-2H-pyran

Cat. No.: B14514209
CAS No.: 62676-66-8
M. Wt: 140.22 g/mol
InChI Key: CUMHZKPCVBJEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C9H16O It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the catalytic multicomponent reaction of isocyanides, oxiranes, and malonitrile in the presence of lithium salts in PEG-400. This method is environmentally benign and uses readily available starting materials . Another method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300–400 °C) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported to be practical and efficient . Additionally, the use of Grubbs’ catalysts for olefin metathesis and double bond migration has been explored .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming tetrahydropyran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of substituted pyran derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Butyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-3,4-dihydro-2H-pyran is unique due to the presence of the butyl group, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

62676-66-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

5-butyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C9H16O/c1-2-3-5-9-6-4-7-10-8-9/h8H,2-7H2,1H3

InChI Key

CUMHZKPCVBJEFE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=COCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.